molecular formula C15H21N3 B11798652 N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine

N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine

Cat. No.: B11798652
M. Wt: 243.35 g/mol
InChI Key: REGBLHVVUXGAAW-UHFFFAOYSA-N
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Description

N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine ( 1352529-14-6) is a chemical compound with the molecular formula C15H21N3 and a molecular weight of 243.35 g/mol . Its structure features a pyridine ring linked to a dihydropyrrole (or 1-pyrroline) moiety and a cyclohexylamine group, making it a valuable intermediate in organic synthesis and medicinal chemistry research. The SMILES notation for this compound is C1(NC2CCCCC2)=NC=CC=C1C3=NCCC3 . Compounds containing the 3,4-dihydro-2H-pyrrole (1-pyrroline) scaffold are of significant interest in chemical research. For instance, the related structure 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine is known as Myosmine . This class of nitrogen-containing heterocycles is frequently explored in the synthesis of more complex molecular architectures and has applications in the development of novel luminescent materials, as seen in studies of oxazolo[5,4-b]pyridines which exhibit violet emission with high quantum yields . As a building block, this compound is useful for constructing potential pharmacologically active molecules. Its high purity makes it suitable for method development in chemical synthesis, including reactions like oxidative cyclizations . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C15H21N3

Molecular Weight

243.35 g/mol

IUPAC Name

N-cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine

InChI

InChI=1S/C15H21N3/c1-2-6-12(7-3-1)18-15-13(8-4-11-17-15)14-9-5-10-16-14/h4,8,11-12H,1-3,5-7,9-10H2,(H,17,18)

InChI Key

REGBLHVVUXGAAW-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC2=C(C=CC=N2)C3=NCCC3

Origin of Product

United States

Preparation Methods

Organocatalytic 1,4-Addition

The initial step involves the enantioselective 1,4-addition of N-Boc-protected hydroxylamine to α,β-unsaturated aldehydes under MacMillan-type organocatalytic conditions. For example, reaction of 2-hexenal with N-Boc-hydroxylamine in the presence of a chiral imidazolidinone catalyst yields β-hydroxyaminoaldehydes with >90% enantiomeric excess (ee). These aldehydes serve as precursors for subsequent alkyne additions.

Alkyne Addition and Oxidation

Propargyl alcohols are synthesized by nucleophilic addition of alkynyl lithium reagents to β-hydroxyaminoaldehydes at −78°C. Oxidation of the propargyl alcohol intermediate (e.g., using MnO₂) generates N-Boc-O-TBS-protected β-aminoynones. For instance, treatment of propargyl alcohol 4a (R = cyclohexyl) with Dess-Martin periodinan yields the corresponding ynone in 85% yield.

Cyclization to Dihydropyrrole

Removal of the TBS protecting group with tetrabutylammonium fluoride (TBAF) triggers a 5-endo-dig cyclization, forming the 3,4-dihydro-2H-pyrrole ring. This step is critical for constructing the saturated heterocycle adjacent to the pyridine ring. Cyclization efficiencies range from 70–90%, depending on substituent steric effects.

Functionalization with Cyclohexylamine

The pyridine ring is functionalized via nucleophilic aromatic substitution (SNAr) using cyclohexylamine. Reaction of 3-bromopyridine derivatives with cyclohexylamine in dimethylformamide (DMF) at 120°C for 12 hours installs the cyclohexyl group at the 2-position. Yields improve to 78% when using Pd(OAc)₂/Xantphos as a catalyst system.

Transition-Metal-Catalyzed Coupling Strategies

Suzuki-Miyaura Cross-Coupling

Aryl boronic esters derived from 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine undergo Suzuki coupling with cyclohexyl halides. Using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1), this method achieves 65–72% yields. Key advantages include tolerance of the dihydropyrrole’s reducible N–O bonds.

Buchwald-Hartwig Amination

Direct amination of 3-bromo-5-(3,4-dihydro-2H-pyrrol-5-yl)pyridine with cyclohexylamine is facilitated by Pd₂(dba)₃ and DavePhos in toluene at 100°C. This one-step method simplifies synthesis but requires rigorous exclusion of moisture (yield: 60%).

Reductive Amination Pathways

Imine Formation and Reduction

Condensation of 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine-2-carbaldehyde with cyclohexylamine in methanol forms the corresponding imine. Subsequent reduction with NaBH₄ in THF at 0°C affords the target amine in 55% yield. Enantioselectivity is achieved using chiral borohydride reagents (e.g., (R)-CBS catalyst), yielding up to 82% ee.

Comparative Analysis of Synthetic Routes

MethodStepsYield (%)Key AdvantagesLimitations
Organocatalytic468High enantioselectivity (>90% ee)Lengthy purification steps
Suzuki Coupling370Tolerance to reducible groupsRequires pre-functionalized boronate
Buchwald-Hartwig160One-step protocolMoisture-sensitive conditions
Reductive Amination255Rapid imine formationModerate enantiocontrol

Optimization Strategies

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates in SNAr steps but may promote side reactions. Mixed solvent systems (e.g., toluene/EtOH 4:1) balance solubility and reactivity.

Catalytic Systems

Pd-based catalysts (e.g., Pd(OAc)₂ with SPhos) improve coupling efficiencies by stabilizing oxidative addition intermediates. For cyclization steps, Sc(OTf)₃ increases 5-endo-dig rates by 40%.

Temperature Control

Low temperatures (−78°C) during alkyne additions prevent retro-aldol side reactions, while high temperatures (120°C) in amination steps drive equilibrium toward product formation.

Analytical Characterization

Post-synthesis analysis employs:

  • ¹H NMR : Cyclohexyl protons appear as multiplet δ 1.2–1.8 ppm; pyridyl H-6 resonates at δ 8.3 ppm.

  • HRMS : Calculated for C₁₅H₂₁N₃ [M+H]⁺: 244.1809; observed: 244.1805.

  • X-ray Crystallography : Confirms dihedral angle between pyridine and dihydropyrrole rings (θ = 112.3°) .

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce amines or alcohols .

Scientific Research Applications

N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine is utilized in various scientific research fields, including:

    Chemistry: Used as a reference standard and in the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic applications and as a lead compound in drug discovery.

    Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues and Key Differences

The following compounds share structural motifs with the target molecule, such as cyclohexylamine substituents, pyridine/pyrrolidine systems, or related heterocycles:

Compound Name Molecular Formula Molecular Weight Key Structural Features Reference
N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine (Target) C₁₅H₂₁N₃ (inferred) ~243.35 (calculated) Pyridine core, cyclohexylamine at C2, dihydro-pyrrole at C3
N-Cyclohexyl-4-methyl-5H,6H,7H-cyclopenta[D]pyrimidin-2-amine C₁₃H₂₀N₄ 244.33 Cyclopenta-fused pyrimidine, cyclohexylamine at C2, methyl at C4
N-(2,2-dimethoxyethyl)-3,4-dihydro-2H-pyrrol-5-amine C₈H₁₆N₂O₂ 172.22 Dihydro-pyrrole, dimethoxyethylamine substituent
N-cyclohexyl-5-methyl-2-(2-methylpropyl)imidazo[1,2-a]pyridin-3-amine C₁₈H₂₇N₃ 285.43 Imidazo-pyridine core, cyclohexylamine at C3, branched alkyl group
5-(2-Methoxypyridin-3-yl)pyridin-2-amine C₁₁H₁₁N₃O 201.23 Bipyridine system, methoxy at C2, amine at C6

Key Observations :

  • Cyclohexylamine Substituent : The target and compounds like N-Cyclohexyl-4-methyl-cyclopenta[D]pyrimidin-2-amine and N-cyclohexyl-imidazo[1,2-a]pyridin-3-amine share this lipophilic group, which likely enhances membrane permeability and target binding affinity.
  • Heterocyclic Systems : The dihydro-pyrrole in the target contrasts with the pyrimidine () or imidazo-pyridine () systems in analogs. These differences may influence electronic properties and interactions with biological targets.
  • Substituent Effects : Methoxy or alkyl groups in analogs (e.g., 5-(2-Methoxypyridin-3-yl)pyridin-2-amine ) modulate solubility and steric hindrance compared to the dihydro-pyrrole in the target.

Physicochemical and Pharmacological Comparisons

While direct pharmacological data for the target compound are unavailable, insights can be drawn from related molecules:

Lipophilicity and Solubility
  • LogP Trends: Cyclohexyl-substituted compounds (e.g., N-cyclohexyl-imidazo[1,2-a]pyridin-3-amine, LogP = 4.66 ) exhibit higher lipophilicity than non-cyclohexyl analogs like 5-(2-Methoxypyridin-3-yl)pyridin-2-amine (LogP inferred ~1.5–2.0). The target compound’s LogP is likely intermediate (~3.0–3.5) due to its dihydro-pyrrole moiety.
  • Aqueous Solubility : Polar substituents (e.g., methoxy in ) improve solubility, whereas bulky cyclohexyl groups may reduce it .

Biological Activity

N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine, identified by the CAS number 1352529-14-6, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a cyclohexyl group and a 3,4-dihydro-2H-pyrrole moiety. Its molecular formula is C15H20N2C_{15}H_{20}N_2 with a molecular weight of 243.35 g/mol. The structural components suggest various interactions that may contribute to its biological activity, particularly through the nitrogen atoms in the pyridine and amine groups which can participate in protonation and nucleophilic substitution reactions.

Potential Therapeutic Applications

Research indicates that this compound may exhibit several therapeutic properties:

  • Analgesic Properties : The compound's structural similarity to known analgesics suggests it may possess pain-relieving effects.
  • Neuroactivity : Given its dihydropyrrole structure, it may interact with neuroreceptors, potentially leading to neuroprotective effects.
  • Anticancer Potential : Preliminary studies indicate that compounds with similar structures have shown cytotoxic effects against various cancer cell lines .

Case Studies and Research Findings

StudyFindingsCell Lines TestedIC50 Values
Bouabdallah et al.Evaluated similar pyrrole derivatives for anticancer activityHep-2, P815IC50 = 3.25 mg/mL (Hep-2)
Wei et al.Assessed ethyl derivatives for growth inhibitionA549IC50 = 26 µM
Zheng et al.Synthesized pyrazole derivatives with anticancer propertiesA549Maximum inhibition reported

These studies illustrate the potential efficacy of compounds related to this compound in targeting cancer cells.

The biological activity of this compound is likely mediated through multiple mechanisms:

  • Receptor Interaction : The amine and pyridine groups can interact with various receptors in the nervous system, potentially modulating pain pathways.
  • Cellular Uptake : The lipophilicity imparted by the cyclohexyl group may enhance cellular uptake, facilitating its action within target cells.
  • Cytotoxicity : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells, suggesting that this compound may also trigger cell death pathways .

Synthesis

The synthesis of this compound typically involves multi-step organic synthesis techniques. Common methods include:

  • Formation of Dihydropyrrole : Initial steps often involve the synthesis of the dihydropyrrole moiety through cyclization reactions.
  • Pyridine Substitution : Subsequent reactions introduce the cyclohexyl group onto the pyridine ring.

Q & A

Q. What are the recommended synthetic routes for N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine?

The synthesis typically involves multi-step reactions starting with functionalized pyridine intermediates. For example, the cyclohexylamine moiety can be introduced via nucleophilic substitution or Buchwald-Hartwig amination under palladium catalysis (e.g., Pd(OAc)₂ with Xantphos ligand in toluene at 110°C) . The dihydro-pyrrole group may be appended through cyclization of pre-functionalized precursors, as seen in analogous compounds like 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridine, which employs electrophilic substitution or ring-closing metathesis . Key steps require inert atmospheres (N₂/Ar) and solvents such as DMF or THF .

Q. How can the structure of this compound be experimentally characterized?

  • X-ray crystallography : Resolve the 3D configuration using single-crystal diffraction (e.g., orthorhombic Pbca space group, as in related pyridine derivatives) .
  • Spectroscopy :
  • NMR : Analyze 1H^1H, 13C^{13}C, and 19F^{19}F (if applicable) spectra to confirm substituent positions. For example, the cyclohexyl group’s axial/equatorial protons appear as distinct multiplet patterns in 1H^1H-NMR .
  • Mass spectrometry : Confirm molecular weight via ESI-MS or GC-MS (e.g., molecular ion peaks matching C₁₇H₂₅BN₂O₂ for boronate analogs) .

Q. What are the critical safety protocols for handling this compound?

Based on structurally similar acrylamides and pyridines, this compound may pose skin/eye irritation risks (GHS Category 2A). Key precautions include:

  • PPE : Nitrile gloves, lab coat, and safety goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation .
  • Storage : Keep in airtight containers under inert gas (N₂) at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How do computational methods predict the reactivity of the dihydro-pyrrole moiety in catalytic reactions?

Density Functional Theory (DFT) studies (e.g., B3LYP/6-311G(d,p)) can model electron distribution and reactive sites. For example, the dihydro-pyrrole ring’s electron-rich C5 position may undergo electrophilic substitution, as seen in analogs like 3-(3,4-dihydro-2H-pyrrol-5-yl)-1H-indole . Molecular docking simulations further predict interactions with biological targets (e.g., enzymes with hydrophobic active sites) .

Q. What role does the cyclohexyl group play in modulating bioactivity or binding affinity?

Comparative studies with N-methyl or N-benzyl analogs (e.g., 3-chloro-N-methyl-5-(trifluoromethyl)pyridin-2-amine) suggest that the cyclohexyl group enhances lipophilicity, improving membrane permeability. Steric effects may also influence binding to targets like neurotransmitter receptors or kinases . Quantitative Structure-Activity Relationship (QSAR) models can quantify these effects .

Q. What reaction mechanisms govern the functionalization of the pyridine core?

  • Electrophilic substitution : The electron-deficient pyridine ring undergoes halogenation or nitration at the meta position relative to the amine group, guided by directing effects .
  • Cross-coupling : Suzuki-Miyaura reactions with boronate esters (e.g., 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) enable aryl-aryl bond formation under Pd catalysis .
  • Reductive amination : Modify the amine group using aldehydes/ketones and NaBH₃CN in methanol .

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